molecular formula C11H12F3NO2 B8403899 Ethyl 2-(2,3,4-trifluoroanilino)propionate

Ethyl 2-(2,3,4-trifluoroanilino)propionate

Cat. No. B8403899
M. Wt: 247.21 g/mol
InChI Key: FKRFYZSIKJXFKE-UHFFFAOYSA-N
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Patent
US07087778B2

Procedure details

Ethyl 2-(2,3,4-trifluoroanilino)propionate (2.47 g) was dissolved in ethanol (40 ml) and an aqueous solution (3 mol/l; 10 ml) of sodium hydroxide was slowly added thereto at 0° C. After stirring at room temperature for 3 hours, the solvent was evaporated. After adding water, the residue was washed with chloroform. Next, hydrochloric acid (6 mol/l) was slowly added to the aqueous layer until pH value reached 1. Then the aqueous layer was extracted with IPE. The organic layer was dried over anhydrous magnesium sulfate and then the solvent was evaporated to give the title compound (2.19 g) as colorless crystals. Various spectral data of this product was identical with those obtained in Example 23.
Quantity
2.47 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:15]([F:16])=[C:14]([F:17])[CH:13]=[CH:12][C:3]=1[NH:4][CH:5]([CH3:11])[C:6]([O:8]CC)=[O:7].[OH-].[Na+]>C(O)C>[F:1][C:2]1[C:15]([F:16])=[C:14]([F:17])[CH:13]=[CH:12][C:3]=1[NH:4][CH:5]([CH3:11])[C:6]([OH:8])=[O:7] |f:1.2|

Inputs

Step One
Name
Quantity
2.47 g
Type
reactant
Smiles
FC1=C(NC(C(=O)OCC)C)C=CC(=C1F)F
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
ADDITION
Type
ADDITION
Details
After adding water
WASH
Type
WASH
Details
the residue was washed with chloroform
ADDITION
Type
ADDITION
Details
Next, hydrochloric acid (6 mol/l) was slowly added to the aqueous layer until pH value
EXTRACTION
Type
EXTRACTION
Details
Then the aqueous layer was extracted with IPE
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=C(NC(C(=O)O)C)C=CC(=C1F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.19 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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